molecular formula C33H54O5 B15505291 4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoic acid

4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoic acid

Cat. No.: B15505291
M. Wt: 530.8 g/mol
InChI Key: IELOKBJPULMYRW-KVEAWRJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoic acid, also known as D-α-tocopherol succinate, is a semi-synthetic derivative of vitamin E. Its structure comprises three key components:

  • A chromanol ring with methyl substituents at positions 2, 5, 7, and 6.
  • A long-chain alkyl group (4,8,12-trimethyltridecyl) attached to the chromanol ring, enhancing lipophilicity and membrane integration.
  • A succinic acid moiety esterified to the chromanol oxygen, improving stability and facilitating prodrug activation .

This compound is widely used in pharmaceuticals and nutraceuticals due to its antioxidant properties and enhanced shelf stability compared to free α-tocopherol. As a prodrug, it hydrolyzes in vivo to release active α-tocopherol, which scavenges peroxyl radicals and protects lipid membranes from oxidative damage .

Properties

Molecular Formula

C33H54O5

Molecular Weight

530.8 g/mol

IUPAC Name

4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoic acid

InChI

InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23?,24?,33-/m1/s1

InChI Key

IELOKBJPULMYRW-KVEAWRJYSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C

Origin of Product

United States

Comparison with Similar Compounds

This section evaluates structural analogs and functionally related compounds, focusing on antioxidant mechanisms, physicochemical properties, and biological efficacy.

Structural Analogs of Vitamin E Derivatives
Compound Name Key Structural Features Antioxidant Mechanism Bioavailability Notes
D-α-Tocopherol Succinate (Target) Chromanol + 4,8,12-TMTD* + succinate ester HAT (via α-tocopherol release) High stability, slow hydrolysis
α-Tocopherol Chromanol + 4,8,12-TMTD Direct HAT Rapid action, low stability
α-Tocopherol Acetate Chromanol + 4,8,12-TMTD + acetate ester HAT (delayed activation) Moderate stability
γ-Tocopherol Succinate Chromanol with fewer methyl groups + succinate Mixed HAT/ET Lower potency than α-forms

*4,8,12-Trimethyltridecyl (TMTD) chain.

Key Findings :

  • Esterification Impact : Succinate and acetate esters prolong shelf life but require enzymatic hydrolysis for activity. The bulky succinate group in the target compound slows hydrolysis compared to acetate, delaying antioxidant effects but improving formulation stability .
  • Methylation Pattern: α-Tocopherol derivatives (with full chromanol methylation) exhibit superior radical scavenging vs. γ-forms due to optimized electron donation in HAT reactions .
Aryl-Substituted 4-Oxobutanoic Acid Derivatives

The target compound shares the 4-oxobutanoic acid backbone with synthetic antioxidants, which often act via electron transfer (ET). Examples include:

Compound (Reference) Aryl Substituent Assay Performance* Solubility (logP)
4-Oxo-4-(4-isopropylphenyl)butanoic acid 4-Isopropylphenyl High FRAP/TEAC (ET-dominant) ~3.1 (moderate lipophilicity)
4-Oxo-4-(4-methylphenyl)butanoic acid 4-Methylphenyl Moderate TEAC ~2.8
4-Oxo-4-(4-tert-butylphenyl)butanoic acid 4-tert-Butylphenyl Low FRAP (steric hindrance) ~4.5

*Assays: FRAP (ferric reducing power), TEAC (Trolox equivalence antioxidant capacity).

Key Findings :

  • Substituent Effects : Electron-donating groups (e.g., methyl, isopropyl) enhance ET capacity, while bulky groups (e.g., tert-butyl) reduce solubility and assay performance .
  • Mechanistic Contrast: Unlike the target compound (HAT-driven via tocopherol), aryl butanoates primarily act via ET, making them less effective in lipid-rich systems but more suitable in aqueous environments .
Physicochemical and Pharmacokinetic Comparison
Property D-α-Tocopherol Succinate α-Tocopherol 4-Oxo-4-(4-isopropylphenyl)butanoic acid
logP ~12.5 ~10.8 ~3.1
Aqueous Solubility Insoluble Low Moderate
Bioavailability Prodrug (slow release) High Rapid absorption
Primary Application Lipid-phase antioxidants Dietary supplement Industrial preservatives

Key Insights :

  • The target compound’s extreme lipophilicity (logP >12) enables deep integration into lipid bilayers, outperforming both aryl butanoates and unesterified tocopherols in membrane protection .
  • Synthetic aryl butanoates, with lower logP values, are better suited for hydrophilic formulations but lack targeted biological delivery .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Answer: Synthesis typically involves multi-step organic reactions, including:

  • Michael Addition : Analogous compounds (e.g., 4-oxo-4-arylbutanoic acids) are synthesized via Michael-type addition of nucleophiles (e.g., thioglycolic acid) to α,β-unsaturated ketones under controlled temperatures (40–60°C) .
  • Friedel-Crafts Acylation : Used to prepare α,β-unsaturated ketone precursors, often catalyzed by Lewis acids like AlCl₃ .
  • Protective Group Strategies : tert-Butoxy groups are employed to stabilize reactive intermediates, followed by deprotection and purification via column chromatography .

Q. Yield Optimization Strategies :

  • Computational screening of solvent polarity and catalyst loading using quantum chemical calculations to predict transition states .
  • Iterative refinement of reaction conditions (e.g., anhydrous environments, inert gas protection) .

Q. Table 1. Synthetic Methods and Optimization

MethodKey Steps/ReagentsOptimization FocusReference
Michael AdditionThioglycolic acid, ketonesTemperature control
Friedel-CraftsMaleic anhydride, AlCl₃Catalyst activity
Multi-Step Synthesistert-Butoxy protectionChromatographic purification

Q. How is the stereochemical configuration confirmed, and what analytical techniques validate its structure?

Answer:

  • Chiral HPLC : Resolves enantiomers, critical for verifying the (2R)-chroman moiety .
  • X-ray Crystallography : Provides absolute configuration determination using single-crystal diffraction data .
  • 2D NMR (COSY/NOESY) : Analyzes proton connectivity and spatial arrangements to distinguish diastereomers .
  • HRMS : Validates molecular formula with mass accuracy (<5 ppm error) .

Q. Table 2. Structural Validation Techniques

TechniqueApplicationCritical ParametersReference
Chiral HPLCEnantiomeric purityMobile phase composition
X-ray CrystallographyAbsolute configurationCrystal quality
2D NMRSpatial proton proximityMixing time, resolution

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Emergency Mitigation :
    • Spills : Contain with absorbent materials; avoid environmental release .
    • Exposure : Flush eyes/skin with water for 15+ minutes; seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict reactivity and optimize reaction pathways?

Answer:

  • Quantum Chemical Calculations : Simulate transition states to identify energetically favorable pathways (e.g., reaction path searches using density functional theory) .
  • Machine Learning : Analyze historical reaction data to predict optimal conditions (e.g., solvent selection, temperature gradients) .
  • Case Study : ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 50% in analogous syntheses .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Cross-Validation : Combine NMR, HRMS, and IR to cross-check functional group assignments .
  • Sample Purity : Use preparative HPLC to isolate impurities contributing to spectral noise .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values to confirm assignments .

Q. What methodologies study the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) for receptor-ligand interactions .
  • Molecular Docking : Predicts binding poses using crystal structures of target proteins (e.g., tocopherol-associated proteins) .
  • In Vitro Assays : Measure inhibitory effects on enzymes (e.g., cyclooxygenase) via spectrophotometric kinetics .

Q. How can degradation products be identified under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
  • LC-MS/MS : Profiles degradation products by comparing fragmentation patterns with reference libraries .
  • Kinetic Modeling : Predicts shelf-life using Arrhenius equations based on degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.